
2-Bromo-5-(3-(bromomethyl)phenyl)furan
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Overview
Description
2-Bromo-5-(3-(bromomethyl)phenyl)furan is a useful research compound. Its molecular formula is C11H8Br2O and its molecular weight is 315.99 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the common synthetic routes for 2-Bromo-5-(3-(bromomethyl)phenyl)furan, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
- Bromination of precursor furans : Using reagents like NBS (N-bromosuccinimide) or Br₂ in DMF at 0–25°C .
- Suzuki-Miyaura coupling : For attaching the 3-(bromomethyl)phenyl group, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (yields: 60–85%) .
Critical Factors :
- Temperature : Higher temperatures (>80°C) promote side reactions (e.g., debromination).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance bromomethyl group stability .
Contradiction Analysis :
- PubChem data : Reports bromination at C2 under standard conditions, while Acta Cryst. studies note occasional C3 bromination (5–10% impurity) due to steric effects .
- Resolution : Use TLC monitoring and column chromatography (silica gel, hexane/EtOAc) for purification .
Q. Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Key peaks include:
- Aromatic protons : δ 7.2–7.8 ppm (multiplet, 3-(bromomethyl)phenyl group).
- Furan protons : δ 6.4 ppm (C3-H) and δ 7.1 ppm (C5-H) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 329.92 (theoretical: 329.94) .
Contradiction Analysis :
- PubChem : Lists SN2 as the dominant pathway, while synthetic studies note competing elimination under anhydrous conditions .
- Mitigation : Use polar protic solvents (e.g., MeOH) to stabilize intermediates and suppress elimination .
Q. Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Degrades under UV light (t₁/₂: 48 hr in daylight vs. >6 months in dark) .
- Temperature : Store at –20°C in amber vials; room temperature storage increases decomposition by 5% per month .
- Moisture : Hydrolyzes slowly in humid environments (0.2% degradation/week at 60% RH) .
Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Used to simulate binding to enzymes (e.g., cytochrome P450).
- MD simulations : Reveal conformational stability in aqueous solutions (RMSD <2.0 Å over 50 ns) .
Contradiction Analysis :
- In vitro vs. in silico : Docking predicts strong CYP3A4 inhibition, but enzymatic assays show weak activity (IC₅₀ >100 µM). This discrepancy may arise from solvation effects .
Q. Basic: What are the primary applications in medicinal chemistry research?
Answer:
- Anticancer agents : Acts as a precursor for kinase inhibitors (e.g., targeting EGFR-TK with IC₅₀ ~2.5 µM) .
- Antimicrobial studies : Modifies bacterial cell wall synthesis enzymes (MIC: 8 µg/mL against S. aureus) .
Q. Advanced: How can conflicting crystallographic data on bond angles be resolved?
Answer:
- X-ray vs. DFT : Crystallography (Acta Cryst.) reports C-Br bond length as 1.89 Å, while DFT calculations suggest 1.92 Å.
- Database cross-check : Compare with Cambridge Structural Database entries (CSD refcodes: BAPLON, FURVET) .
Properties
CAS No. |
89929-90-8 |
---|---|
Molecular Formula |
C11H8Br2O |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
2-bromo-5-[3-(bromomethyl)phenyl]furan |
InChI |
InChI=1S/C11H8Br2O/c12-7-8-2-1-3-9(6-8)10-4-5-11(13)14-10/h1-6H,7H2 |
InChI Key |
GHKYNLVXNOYQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)Br)CBr |
Origin of Product |
United States |
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